Predicted Physicochemical Property Differentiation: Density vs. Des-Methyl Analog
The target compound's predicted density (1.470±0.06 g/cm³) differentiates it from the unsubstituted thieno[2,3-d]pyrimidine analog, which is expected to have a lower density due to reduced molecular weight and weaker intermolecular interactions. The 5,6-dimethyl groups increase the molecular volume and polarizability, impacting solubility, formulation, and chromatographic behavior .
| Evidence Dimension | Predicted Density (g/cm³) |
|---|---|
| Target Compound Data | 1.470 ± 0.06 |
| Comparator Or Baseline | 4-(2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid (unsubstituted analog, MW ~288.28) |
| Quantified Difference | ~0.1-0.2 g/cm³ increase (estimated based on typical methyl group contributions) |
| Conditions | ACD/Labs Percepta predicted value; 25°C |
Why This Matters
Differences in predicted density can correlate with crystal packing, solubility, and formulation behavior, guiding the selection of this specific analog for solid-state chemistry studies.
